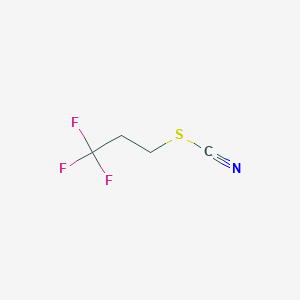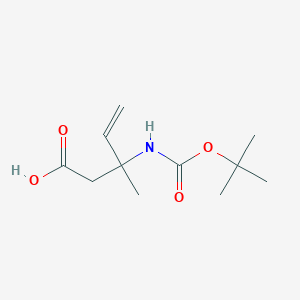
3,3,3-Trifluoropropylthiocyanate
Vue d'ensemble
Description
3,3,3-Trifluoropropylthiocyanate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a propyl chain, which is further bonded to a thiocyanate group. This compound is of interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms.
Mécanisme D'action
Target of Action
It’s known that many thiocyanate compounds interact with enzymes and proteins in the body, altering their function
Mode of Action
The exact mode of action of 3,3,3-Trifluoropropylthiocyanate is currently unknown due to the lack of specific studies on this compound. Thiocyanates, in general, are known to interact with enzymes and proteins, potentially altering their function . The trifluoropropyl group may enhance the compound’s reactivity or alter its interactions with its targets.
Biochemical Pathways
Thiocyanates can affect various biochemical pathways, depending on their specific targets
Pharmacokinetics
The compound’s trifluoropropyl group could potentially affect its pharmacokinetic properties, such as its absorption and distribution within the body .
Result of Action
Thiocyanates can have various effects at the molecular and cellular level, depending on their specific targets . The trifluoropropyl group may also influence the compound’s effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
It has been used as a modification agent to synthesize a highly hydrophobic mesoporous silica . The hydrophobicity of 3,3,3-Trifluoropropylthiocyanate could potentially influence its interactions with various biomolecules.
Molecular Mechanism
It is known that the compound can be used to synthesize a highly hydrophobic mesoporous silica , suggesting that it may interact with biomolecules through hydrophobic interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropylthiocyanate typically involves the reaction of 3,3,3-trifluoropropyl bromide with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The general reaction scheme is as follows:
CF3CH2CH2Br+KSCN→CF3CH2CH2SCN+KBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Major Products:
Substitution: Products such as 3,3,3-trifluoropropylamine or 3,3,3-trifluoropropanol.
Oxidation: Products such as 3,3,3-trifluoropropylsulfoxide or 3,3,3-trifluoropropylsulfone.
Applications De Recherche Scientifique
3,3,3-Trifluoropropylthiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the thiocyanate group, which can interact with biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoropropyltrimethoxysilane: Used in the synthesis of hydrophobic materials and as a coupling agent in polymer chemistry.
3,3,3-Trifluoropropylamine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
3,3,3-Trifluoropropanol: Employed as a solvent and intermediate in organic synthesis.
Uniqueness: 3,3,3-Trifluoropropylthiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential bioactivity compared to other trifluoropropyl derivatives. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
3,3,3-trifluoropropyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NS/c5-4(6,7)1-2-9-3-8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVVIKUMHLKOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258370 | |
| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-20-5 | |
| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[4.4]nonan-1-ol](/img/structure/B3046997.png)






![7-Methylthieno[3,2-b]pyridine](/img/structure/B3047007.png)




